

Amidogen Radical (NH₂): A Key Intermediate in the Interstellar Medium

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Amidogen*

Cat. No.: *B1220875*

[Get Quote](#)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The **amidogen** radical (NH₂), a highly reactive nitrogen hydride, is a crucial intermediate in the complex chemical networks of the interstellar medium (ISM). Its presence and reactions play a pivotal role in the formation of more complex nitrogen-bearing organic molecules, some of which are considered precursors to prebiotic compounds. This technical guide provides a comprehensive overview of the **amidogen** radical in the ISM, detailing its detection, formation and destruction pathways, and key chemical reactions. Quantitative data from observational and laboratory studies are summarized in structured tables for comparative analysis. Detailed experimental protocols for both astronomical observation and laboratory kinetic studies are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to offer a clear and logical representation of the underlying processes. This guide is intended for researchers in astrochemistry, chemical physics, and organic chemistry, as well as drug development professionals interested in the fundamental principles of radical chemistry and reaction mechanisms.

Introduction

The interstellar medium, the vast expanse between stars, is a dynamic chemical laboratory where a rich variety of molecules are synthesized under extreme conditions of low temperature and density. Among the myriad of chemical species, radicals play a fundamental role as highly reactive intermediates driving the formation of complex organic molecules (COMs). The

amidogen radical (NH_2), the neutral form of the amide ion, is a key species in the nitrogen chemistry of the ISM.

First detected in interstellar clouds towards Sagittarius B2 (Sgr B2), NH_2 is recognized as a central hub in the network of reactions that lead to the synthesis of ammonia (NH_3) and other nitrogen-containing molecules.^[1] Its high reactivity makes it short-lived, yet its continuous formation ensures its steady presence and participation in interstellar chemistry. The study of NH_2 and its deuterated isotopologues, NHD and ND_2 , provides valuable insights into the physical conditions and chemical processes occurring in star-forming regions and protostellar cores.^[2]

For drug development professionals, the study of a simple yet highly reactive radical like NH_2 in an exotic environment such as the ISM offers fundamental insights into reaction mechanisms, radical-mediated synthesis, and the stability of functional groups. The principles governing the formation, reactivity, and detection of NH_2 are transferable to terrestrial chemistry, particularly in the fields of organic synthesis, atmospheric chemistry, and materials science.^[3]

Observational Detection of Amidogen Radical in the Interstellar Medium

The detection of the **amidogen** radical in the ISM is accomplished through radio astronomical observations of its rotational transitions. The unique spectral signature of NH_2 allows for its unambiguous identification and the determination of its physical and chemical properties in distant molecular clouds.

Observational Data

The following table summarizes the key observational data for NH_2 and its deuterated isotopologues in various interstellar sources.

Species	Source	Telescope/Instrument	Transition	Frequency (GHz)	Column Density (cm ⁻²)	Reference
NH ₂	Sgr B2(N)	Caltech Submillimeter Observatory	$1_{10} - 1_{01}$ (para)	952.7	5×10^{15}	[1]
NH ₂	Sgr B2(M)	Caltech Submillimeter Observatory	$1_{10} - 1_{01}$ (para)	952.7	-	[1]
NH ₂	IRAS 16293-2422	Herschel/HIFI	Multiple	-	-	[4][5]
NHD	IRAS 16293-2422	Herschel/HIFI	$N_{Ka,Kc} =$ $1_{11} - 0_{00}$	~ 770 & ~ 776	-	[2]
ND ₂	IRAS 16293-2422	Herschel/HIFI	Multiple	-	-	[2]

Experimental Protocol: Observational Detection

The detection of NH₂ in the ISM involves a series of steps from observation to data analysis.

- Telescope and Receiver Setup:
 - A large single-dish radio telescope or an interferometer array with high sensitivity and angular resolution is used (e.g., Caltech Submillimeter Observatory, Herschel Space Observatory, Atacama Large Millimeter/submillimeter Array - ALMA).[1][2]

- The receiver is tuned to the specific frequency of a known rotational transition of the NH₂ radical. For example, the NKaKc = 1₁₀ - 1₀₁ para transition at approximately 952.7 GHz is a common target.[1]
- The spectrometer is configured to provide high spectral resolution to resolve the line profile and any hyperfine structure.

• Observation:

- The telescope is pointed towards a celestial source known for its rich molecular content, such as a star-forming region (e.g., Sgr B2) or a protostellar core (e.g., IRAS 16293-2422). [1][2]
- The source is observed for a sufficient duration to achieve a high signal-to-noise ratio.
- Calibration observations of sources with known flux densities are performed to calibrate the data.

• Data Reduction and Analysis:

- The raw data from the telescope is processed using specialized software packages (e.g., CLASS, CASA) to remove instrumental and atmospheric effects.
- The calibrated spectra are then analyzed to identify the spectral lines corresponding to NH₂. The identification is confirmed by matching the observed frequencies with laboratory-measured frequencies of the radical's transitions.
- The line profile is fitted with a model (e.g., a Gaussian profile) to determine its central frequency, intensity, and width.
- The column density of NH₂, which represents the number of molecules per unit area along the line of sight, is derived from the integrated intensity of the spectral line using radiative transfer models.[4] These models take into account the excitation temperature and optical depth of the transition.

Chemical Kinetics of the Amidogen Radical

The reactivity of the **amidogen** radical is a key factor in its role in interstellar chemistry.

Laboratory studies at low temperatures are crucial for determining the rate constants of its reactions with other interstellar molecules.

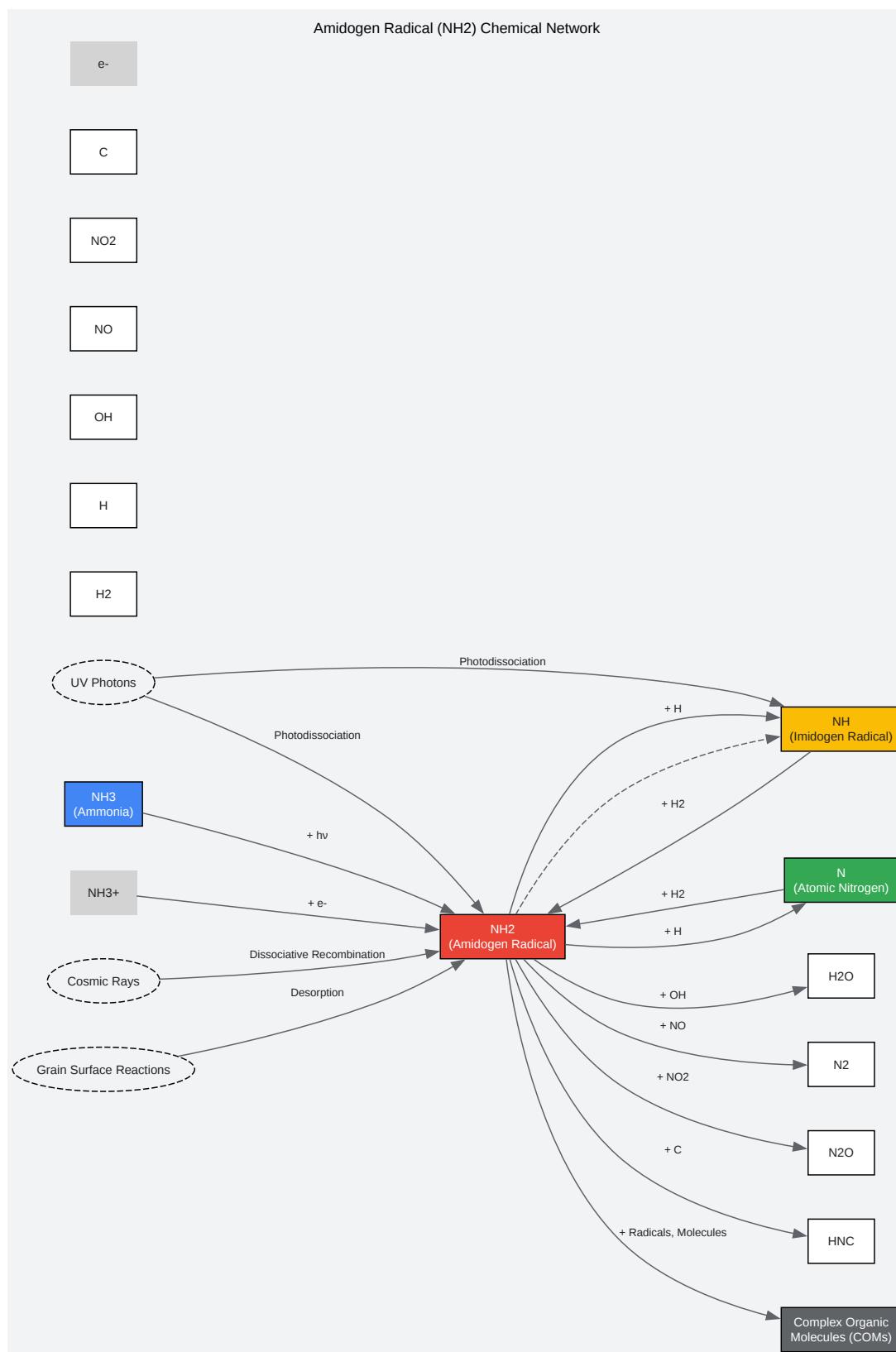
Reaction Rate Coefficients

The following table presents a selection of experimentally determined and theoretically calculated rate coefficients for key reactions involving the **amidogen** radical at temperatures relevant to the ISM.

Reaction	Temperature (K)	Rate Coefficient ($\text{cm}^3 \text{molecule}^{-1} \text{s}^{-1}$)	Method	Reference
$\text{NH}_2 + \text{NO} \rightarrow \text{N}_2 + \text{H}_2\text{O}$	26	3.5×10^{-10}	Experimental (PLP-LIF)	[6][7][8]
$\text{NH}_2 + \text{NO}_2 \rightarrow \text{N}_2\text{O} + \text{H}_2\text{O}$	295-625	$9.5 \times 10^{-7} (\text{T/K})^{-205} \exp(-404 \text{ K/T})$	Experimental (LP-LIF)	[9]
$\text{NH}_2 + \text{NO}_2 \rightarrow \text{H}_2\text{NO} + \text{NO}$	295-625	-	Theoretical	[9]
$\text{NH}_2 + \text{HO}_2 \rightarrow \text{NH}_3 + \text{O}_2$	295	1.5×10^{14}	Experimental (FP)	[10]
$\text{NH}_2 + \text{N}_2\text{H}_4 \rightarrow$ Products	296	$(5.4 \pm 0.4) \times 10^{-14}$	Experimental (PLP-LIF)	[11]
$\text{C} + \text{NH}_2 \rightarrow \text{HNC} + \text{H}$	10-300	Varies with temperature	Theoretical	[12]

Experimental Protocol: Laboratory Kinetics

The kinetics of NH_2 reactions at low temperatures are typically studied using the Pulsed Laser Photolysis - Laser-Induced Fluorescence (PLP-LIF) technique, often coupled with a Laval nozzle expansion to achieve interstellar temperatures.[6][13]

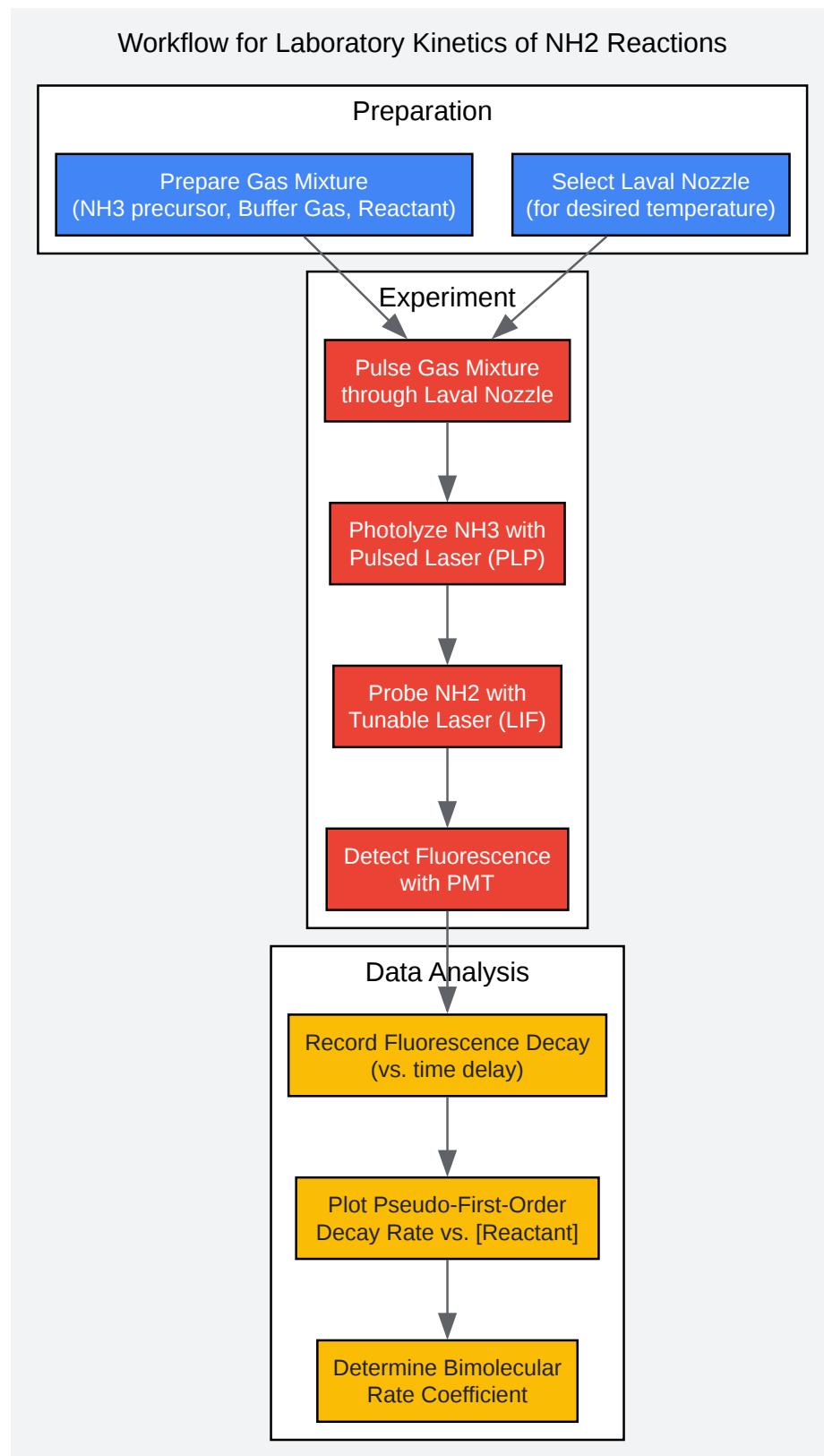

- Gas Mixture Preparation:
 - A precursor molecule for NH₂, typically ammonia (NH₃), is mixed with a large excess of a buffer gas (e.g., Ar or He) and the reactant molecule of interest.[14]
 - The gas mixture is stored in a reservoir at a controlled pressure.
- Laval Nozzle Expansion:
 - The gas mixture is pulsed through a specifically designed convergent-divergent (Laval) nozzle into a vacuum chamber.[15]
 - This supersonic expansion cools the gas to very low temperatures (typically 10-100 K), mimicking the conditions in interstellar clouds.[6][13]
- Pulsed Laser Photolysis (PLP):
 - A pulsed photolysis laser (e.g., an excimer laser) is fired into the cold gas flow, photolyzing the NH₃ precursor to produce NH₂ radicals.[16]
- Laser-Induced Fluorescence (LIF) Detection:
 - A second pulsed laser, the probe laser, is tuned to a specific electronic transition of the NH₂ radical.[17][18]
 - The probe laser excites the NH₂ radicals, which then fluoresce as they relax to a lower energy state.
 - The fluorescence emission is detected at a right angle to the laser beam using a photomultiplier tube (PMT) equipped with appropriate filters.[16]
- Kinetic Measurement:
 - The temporal decay of the NH₂ radical concentration is monitored by varying the time delay between the photolysis and probe laser pulses.[16]
 - By measuring the decay rate at different concentrations of the reactant molecule, the bimolecular rate coefficient for the reaction can be determined.

Chemical Pathways and Logical Relationships

The chemistry of the **amidogen** radical in the interstellar medium is a complex network of formation and destruction reactions. These pathways can be visualized to better understand the flow of nitrogen in interstellar chemical models.

Formation and Destruction Pathways

The following diagram illustrates the major formation and destruction pathways for the **amidogen** radical in the interstellar medium.



Click to download full resolution via product page

Caption: A simplified network of the primary formation and destruction pathways of the **amidogen** radical (NH_2) in the interstellar medium.

Experimental Workflow

The following diagram illustrates the typical workflow for a laboratory kinetics experiment studying NH_2 reactions.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. sketchviz.com [sketchviz.com]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. The Symbiotic Relationship Between Drug Discovery and Organic Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nitrogen hydrides in the cold envelope of IRAS 16293-2422 | Astronomy & Astrophysics (A&A) [aanda.org]
- 5. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Collection - Experimental and Theoretical Investigation of the Reaction of NH₂ with NO at Very Low Temperatures - The Journal of Physical Chemistry A - Figshare [acs.figshare.com]
- 8. Experimental and Theoretical Investigation of the Reaction of NH₂ with NO at Very Low Temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. osti.gov [osti.gov]
- 11. researchgate.net [researchgate.net]
- 12. academic.oup.com [academic.oup.com]
- 13. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 14. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 15. Experimental and Theoretical Study of the Kinetics of Dimerization of Ammonia at Low Temperatures - PMC [pmc.ncbi.nlm.nih.gov]
- 16. NOAA CSL: Chemical Processes & Instrument Development: Instruments: PLP-LIF [csl.noaa.gov]
- 17. exact-sciences.m.tau.ac.il [exact-sciences.m.tau.ac.il]
- 18. mdpi.com [mdpi.com]

- To cite this document: BenchChem. [Amidogen Radical (NH₂): A Key Intermediate in the Interstellar Medium]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1220875#amidogen-radical-in-interstellar-medium\]](https://www.benchchem.com/product/b1220875#amidogen-radical-in-interstellar-medium)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com